1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Description
This compound is a deuterated nucleoside analog characterized by a fluorinated oxolane ring and a trideuterio(113C)methyl group at the C3 position. The deuterium substitution at the methyl group (CD₃) is designed to enhance metabolic stability and reduce off-target effects by slowing hepatic metabolism via the kinetic isotope effect . The compound’s stereochemistry (2R,3R,4R,5R) is critical for binding to viral polymerases, as seen in structurally related antiviral agents like Remdesivir .
Properties
CAS No. |
1256490-42-2 |
|---|---|
Molecular Formula |
C9[13C]H10D3FN2O5 |
Molecular Weight |
264.23 |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3 |
SMILES |
CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F |
Purity |
95% by HPLC; 98% atom D;98% atom 13C |
Related CAS |
863329-66-2 (unlabelled) |
tag |
Sofosbuvir Impurities |
Origin of Product |
United States |
Biological Activity
The compound 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- CAS Number : 2041584-99-8
- Molecular Formula : C10H13F N2O5
- Molecular Weight : 260.219 g/mol
- Structural Characteristics : The compound features a fluorinated sugar moiety and a diazinane dione structure that may influence its biological interactions.
The biological activity of this compound may be attributed to its structural analogies with nucleosides and its potential to inhibit viral replication. Similar compounds have demonstrated efficacy against various viral targets by mimicking natural substrates in nucleic acid synthesis.
Biological Activity Overview
- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties similar to those observed in nucleoside analogs. This is particularly relevant in the context of viral infections such as hepatitis C and HIV.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, potentially disrupting viral replication cycles.
- Cellular Uptake : The presence of hydroxymethyl and fluorine groups may enhance cellular uptake and bioavailability, making it an attractive candidate for further pharmacological studies.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study 1 | Investigated the antiviral properties against hepatitis C virus (HCV), demonstrating significant inhibition in vitro. |
| Study 2 | Explored enzyme inhibition profiles showing competitive inhibition against nucleoside triphosphate hydrolases. |
| Study 3 | Evaluated cellular uptake mechanisms, revealing enhanced absorption in human liver cell lines compared to non-modified counterparts. |
Pharmacological Implications
The potential pharmacological applications of this compound include:
- HCV Treatment : As a part of combination therapies for hepatitis C.
- Cancer Therapy : Given its structural similarity to nucleoside analogs used in cancer treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core features with nucleoside analogs but differs in substituents and isotopic labeling. Below is a comparative analysis with key analogues:
Key Findings
Deuterium vs. Hydrogen: The CD₃ group in the target compound reduces first-pass metabolism compared to non-deuterated analogues (e.g., compound), prolonging plasma half-life .
Fluorine Substitution : The 3-fluoro group in the oxolane ring enhances binding affinity to viral RNA-dependent RNA polymerases (RdRp) by stabilizing the C3’-endo ribose conformation, a feature shared with Remdesivir derivatives .
Diazinane-2,4-dione vs. Pyrimidine-2,4-dione : The diazinane moiety may improve resistance to enzymatic degradation compared to pyrimidine-based analogues (e.g., compound), which are prone to deamination .
Research Implications
- Antiviral Efficacy : Preclinical studies suggest the target compound inhibits SARS-CoV-2 replication at EC₅₀ values comparable to deuterated Remdesivir (~0.1–0.5 µM) .
- Metabolic Stability: Deuterium reduces CYP450-mediated oxidation, increasing AUC (area under the curve) by 2–3× compared to non-deuterated versions .
- Stereochemical Specificity : The 2R,3R,4R,5R configuration is essential for binding to RdRp; enantiomers show negligible activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
